3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H16Cl3N3O4 and a molecular weight of 504.761 g/mol . This compound is known for its unique chemical structure, which includes a dichlorobenzoate moiety and a carbohydrazonoyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the condensation of 3-chloro-4-methylaniline with oxoacetic acid to form the corresponding oxoacetic acid derivative. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. Finally, this intermediate is coupled with 2,4-dichlorobenzoic acid under specific reaction conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((3-CL-2-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
What sets 3-(2-((3-CL-4-Methylanilino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from similar compounds is its specific substitution pattern and the presence of both dichlorobenzoate and carbohydrazonoyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
767305-65-7 |
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Molecular Formula |
C23H16Cl3N3O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O4/c1-13-5-7-16(11-19(13)25)28-21(30)22(31)29-27-12-14-3-2-4-17(9-14)33-23(32)18-8-6-15(24)10-20(18)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
JIMPANUFPVLTAH-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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